7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
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Description
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, also known as GNF-Pf-3043, STOCK2S-26016, or WNK-IN-B, is the With No Lysine (WNK) kinases . WNK kinases are a distinct family of Serine/Threonine protein kinase with a unique arrangement of catalytic residues in the kinase domain .
Mode of Action
7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine acts as a WNK signaling inhibitor . It inhibits the binding of WNK1 and WNK4 to SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), thereby preventing the phosphorylation of downstream transporters .
Biochemical Pathways
The compound affects the WNK-SPAK/OSR1 signaling pathway . This pathway is crucial for the regulation of cation-chloride-cotransporters (CCCs) that maintain ion homeostasis throughout the body, such as NKCC1 .
Result of Action
By inhibiting the WNK-SPAK/OSR1 signaling pathway, 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine impacts the regulation of ion homeostasis. This can lead to changes in cell volume and ion concentration, which can have various downstream effects .
Properties
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.